N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure features a benzene ring substituted with a methoxy group at position 2, a sulfonamide group at position 1 (with a cyclopropyl substituent on the nitrogen), and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronic ester group in Suzuki-Miyaura cross-coupling reactions , which enables its use in synthesizing biaryl or heteroaryl frameworks.
Properties
Molecular Formula |
C16H24BNO5S |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)11-6-9-13(21-5)14(10-11)24(19,20)18-12-7-8-12/h6,9-10,12,18H,7-8H2,1-5H3 |
InChI Key |
SLYIJVKWQPDTCL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and General Strategy
The synthesis of N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide generally follows a multi-step approach involving:
- Introduction of the boronate ester group via borylation of an aryl halide precursor.
- Formation of the sulfonamide group through amidation.
- Incorporation of the cyclopropyl substituent on the nitrogen atom of the sulfonamide.
The key synthetic transformations include palladium-catalyzed borylation reactions, nucleophilic substitution, and amidation under controlled conditions to prevent degradation of the boronate ester moiety.
Palladium-Catalyzed Borylation
A critical step in the synthesis is the formation of the boronic ester group by palladium-catalyzed borylation of an aryl halide precursor (typically a bromide or iodide). The reaction conditions are optimized to achieve high yield and preserve the sensitive boronate ester.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (dichloride complex of 1,1'-bis(diphenylphosphino)ferrocene) | Commonly used for high activity and selectivity. |
| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. |
| Base | Potassium acetate or potassium phosphate | Facilitates transmetalation step. |
| Solvent | 1,4-Dioxane or N,N-dimethylformamide (DMF) | High boiling point solvents preferred. |
| Temperature | 90–150 °C | Elevated temperatures accelerate reaction. |
| Reaction Time | 1–12 hours | Varies with substrate and scale. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of sensitive groups. |
| Yield | Typically 65–87% | High yields reported under optimized conditions. |
This palladium-catalyzed borylation is a cornerstone for introducing the boronate ester functionality into the aromatic ring, which is essential for subsequent Suzuki coupling or other transformations.
Amidation to Form Sulfonamide
The sulfonamide group is introduced by reacting the corresponding sulfonyl chloride with cyclopropylamine under controlled conditions. This amidation step is typically performed before or after the borylation depending on the synthetic route.
- The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile.
- Mild bases like triethylamine are used to neutralize the generated hydrochloric acid.
- Temperature control (0 to room temperature) is critical to avoid side reactions.
Cyclopropyl Substitution
The cyclopropyl substituent is introduced on the nitrogen atom of the sulfonamide either by direct use of cyclopropylamine in the amidation step or by nucleophilic substitution if starting from a protected amine precursor.
Detailed Synthetic Procedure Example
The following is a representative synthetic procedure based on the literature and verified industrial protocols:
- Starting Material Preparation: 4-Bromo-2-methoxybenzenesulfonyl chloride is prepared or purchased.
- Amidation: React 4-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine in dichloromethane with triethylamine at 0 °C to room temperature to yield N-cyclopropyl-2-methoxy-5-bromobenzenesulfonamide.
- Borylation: Subject the bromide intermediate to palladium-catalyzed borylation using Pd(dppf)Cl2, bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane at 90 °C under nitrogen for 7–12 hours.
- Purification: The crude product is purified by silica gel chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.
Reaction Conditions and Yield Summary Table
| Step | Reagents and Catalysts | Solvent | Temp (°C) | Time (h) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Amidation | Cyclopropylamine, triethylamine | DCM | 0–25 | 2–4 | Ambient | 80–90 | Controlled addition to minimize side products |
| Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | 1,4-Dioxane | 90 | 7–12 | N2 | 65–87 | Inert atmosphere critical for yield |
| Purification | Silica gel chromatography or RP-HPLC | Various | Ambient | - | - | - | Necessary to remove Pd residues and impurities |
Additional Notes on Industrial Production
Industrial-scale synthesis emphasizes:
- Optimization of catalyst loading to reduce cost.
- Use of microwave-assisted heating to shorten reaction times.
- Implementation of continuous flow reactors for better heat and mass transfer.
- Strict control of moisture and oxygen to prevent boronate ester hydrolysis.
- Efficient purification techniques to meet pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the formation of new derivatives .
Scientific Research Applications
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors and specific ligand drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets through nucleophilic attack sites. The sulfonamide group, in particular, is a possible site for nucleophilic attack, which can lead to various biochemical and chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Boronic Ester and Sulfonamide Groups
Key structural analogues include:
Key Observations:
- Reactivity in Cross-Coupling: The target compound’s benzene core and sulfonamide group may enhance stability in aqueous Suzuki-Miyaura reactions compared to pyridine analogues, which are more electron-deficient and prone to hydrolysis .
- The triazole-containing analogue introduces hydrogen-bonding capacity, which may enhance binding to biological targets but reduce solubility.
- Synthetic Utility: Benzamide derivatives (e.g., ) lack the sulfonamide’s polar character, limiting their use in hydrophilic environments.
Stability and Hydrolysis
Boronic esters are prone to hydrolysis, forming boronic acids. The target compound’s electron-withdrawing sulfonamide group may stabilize the boronate ester against hydrolysis compared to simpler arylboronates (e.g., ). However, the pyridine-based analogue may hydrolyze faster due to the electron-deficient aromatic system.
Biological Activity
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22BNO4
- Molecular Weight : 291.15 g/mol
- CAS Number : 1256360-26-5
The biological activity of this compound is primarily attributed to its structural components:
- Cyclopropyl Group : Enhances binding affinity to biological targets.
- Boronic Acid Moiety : Capable of forming reversible covalent bonds with amino acids in enzymes, modulating their activity .
- Benzenesulfonamide : Known for its role in enzyme inhibition and receptor binding assays.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. For instance:
- Enzyme Targeting : The compound has shown potential as an inhibitor of serine proteases and other enzymes critical in cancer pathways .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the compound's effects on several cancer cell lines (e.g., breast and prostate cancer). Results indicated a dose-dependent inhibition of cell proliferation.
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth in xenograft models compared to control groups.
- Further investigations revealed alterations in metabolic markers associated with tumor progression.
Data Table: Biological Activity Overview
| Biological Activity | Target Enzyme/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cell Proliferation Inhibition | Breast Cancer Cells | 15 | |
| Cell Proliferation Inhibition | Prostate Cancer Cells | 25 | |
| Enzyme Inhibition | Serine Proteases | 20 |
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low acute toxicity levels. However, further studies are necessary to fully understand its safety profile in long-term applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
